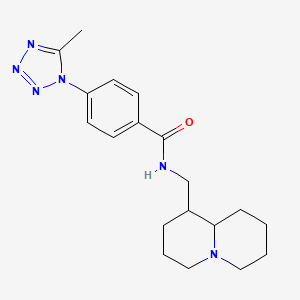
4-(5-methyl-1H-tetrazol-1-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a tetrazole ring and a quinolizidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring and the quinolizidine moiety separately. The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The quinolizidine moiety is often prepared via hydrogenation of quinoline derivatives. The final step involves coupling these two components under suitable conditions, often using coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
4-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The quinolizidine moiety can be reduced to form different derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products from these reactions include oxidized tetrazole derivatives, reduced quinolizidine derivatives, and substituted benzamides .
Scientific Research Applications
4-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The quinolizidine moiety may interact with cellular membranes, affecting their fluidity and function. These interactions can lead to various biological effects, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
5-AMINO-1-METHYL-1H-TETRAZOLE: A simpler tetrazole derivative with similar chemical properties.
1-METHYL-1H-TETRAZOL-5-AMINE: Another tetrazole derivative with potential bioactivity.
Uniqueness
4-(5-METHYL-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]BENZAMIDE is unique due to its combination of a tetrazole ring and a quinolizidine moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler tetrazole derivatives.
Properties
Molecular Formula |
C19H26N6O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H26N6O/c1-14-21-22-23-25(14)17-9-7-15(8-10-17)19(26)20-13-16-5-4-12-24-11-3-2-6-18(16)24/h7-10,16,18H,2-6,11-13H2,1H3,(H,20,26) |
InChI Key |
AXIKWPVEHAWWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3CCCN4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


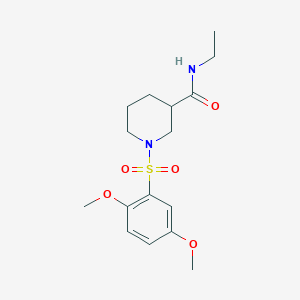
![N-(2-Hydroxyethyl)-2-[2-methyl-4-(piperidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B11125742.png)
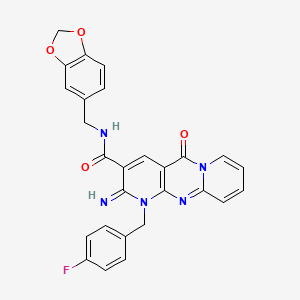
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11125757.png)

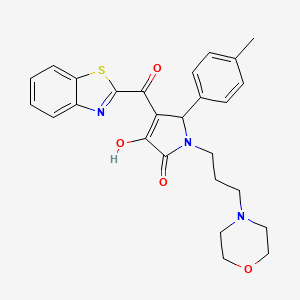
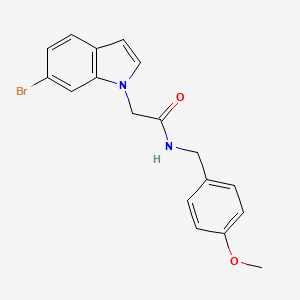
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[4-(3-chlorophenyl)piperazino]-5-oxopentanamide](/img/structure/B11125797.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11125803.png)
![1-(1H-indazol-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11125813.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11125818.png)
![3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11125825.png)
![N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11125832.png)
![1-(4-methylphenoxy)-3-{2-[(4-methylphenoxy)methyl]-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B11125833.png)
